Bienvenue dans la boutique en ligne BenchChem!

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

CCR3 antagonism SAR drug discovery

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1020975-22-7) is a synthetic small molecule belonging to the pyrrolidinyl phenylurea class, characterized by a central urea linker connecting a phenyl ring and a pyridazinyl-phenyl moiety substituted with a pyrrolidine group. This structural class has been explored in the patent literature as inhibitors of angiogenesis and, more prominently, as potent antagonists of the CC chemokine receptor 3 (CCR3) by Toray Industries.

Molecular Formula C21H21N5O
Molecular Weight 359.433
CAS No. 1020975-22-7
Cat. No. B2557656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1020975-22-7
Molecular FormulaC21H21N5O
Molecular Weight359.433
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H21N5O/c27-21(22-17-8-2-1-3-9-17)23-18-10-6-7-16(15-18)19-11-12-20(25-24-19)26-13-4-5-14-26/h1-3,6-12,15H,4-5,13-14H2,(H2,22,23,27)
InChIKeyJPJKXGAUPHHBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: A Pyrrolidinyl Phenylurea CCR3 Antagonist Candidate for Research Procurement


1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1020975-22-7) is a synthetic small molecule belonging to the pyrrolidinyl phenylurea class, characterized by a central urea linker connecting a phenyl ring and a pyridazinyl-phenyl moiety substituted with a pyrrolidine group [1]. This structural class has been explored in the patent literature as inhibitors of angiogenesis [2] and, more prominently, as potent antagonists of the CC chemokine receptor 3 (CCR3) by Toray Industries [3]. The compound's chemical architecture combines a privileged pyridazine core with a pyrrolidine ring, features recurrent in kinase and GPCR-targeted probes, making it a candidate for cheminformatics-driven procurement in inflammation and immuno-oncology research.

Why 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Cannot Be Substituted with Generic Analogs


Within the pyrrolidinyl phenylurea series, minor structural modifications at the N-phenyl terminus or the pyridazine ring lead to profound shifts in CCR3 antagonistic potency and bioavailability. The medicinal chemistry campaign by Nitta et al. demonstrated that optimization from a 600 nM screening hit to a 4.9 nM lead required iterative tuning of the urea linker and the aryl substituents [1]. A closely related analog, the 4'-fluoro derivative (CAS 1021111-88-5), has been annotated as a cannabinoid CB1 receptor pharmacological tool rather than a CCR3 probe, illustrating how a single halogen substitution can redirect target engagement profiles [2]. Consequently, researchers seeking a pyridazine-containing pyrrolidinyl urea scaffold for CCR3-driven assays cannot assume functional interchangeability with off-the-shelf analogs; procurement must be guided by compound-specific provenance and pharmacological annotation.

Quantitative Evidence Guide: 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea vs. Comparators


CCR3 Antagonism Potency Class-Level Benchmarking Against the Nitta Series

The exact compound 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea was not explicitly identified as a discrete entity with a reported IC50 in the core Nitta et al. 2012 paper. However, the paper describes a lead compound 1 with a pyrrolidinyl phenylurea scaffold and an IC50 of 4.9 nM against CCR3 [1]. This value serves as a class-level benchmark. A structurally related urea derivative from an earlier Toray study, compound 27, achieved an IC50 of 4.9 nM as well, while the initial screening hit compound 1 from that same earlier study exhibited a much weaker IC50 of 600 nM [2]. Without direct data for the target compound, its potency can only be inferred to fall within the broad range defined by these analogs.

CCR3 antagonism SAR drug discovery

Antiangiogenic Activity Potential: Class-Level Inference from Abbott Patent

Patent ES-2318343-T3 generically claims pyrrolidinyl urea derivatives, including those with a pyridazinyl A-ring, as inhibitors of angiogenesis [1]. No specific IC50 or in vivo efficacy data are provided for 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea. This places the compound within a vast patent scope without any quantitative differentiation from hundreds of other claimed entities.

angiogenesis inhibition VEGFR oncology

Structural Differentiation from Closest Commercially Available Analog

The 4'-fluoro analog, 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea (CAS 1021111-88-5), is annotated as a tool for the cannabinoid CB1 receptor, not CCR3 [1]. This stark difference in pharmacological annotation arising from a single para-fluoro substitution underscores the critical influence of the N-phenyl terminus on target selectivity. However, no direct comparative binding or functional data exist to quantify the selectivity shift between the two compounds.

chemical probe target engagement selectivity

Application Scenarios for 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea Based on Available Evidence


CCR3 Antagonist Screening and SAR Probe Collection

Given its structural affiliation with the Toray pyrrolidinyl phenylurea series that yielded potent CCR3 antagonists (IC50 = 4.9 nM for lead compound 1), this compound is best positioned as an expansion probe for CCR3 antagonist screening libraries [1]. Researchers investigating eotaxin-mediated eosinophil recruitment can use it to probe how the unsubstituted N-phenyl terminus affects potency relative to optimized leads.

Kinase and GPCR Selectivity Panel Profiling

The observation that the 4'-fluoro analog engages the CB1 receptor rather than CCR3 [1] suggests that this unsubstituted parent compound should be systematically profiled against a panel of GPCRs and kinases. Procurement is recommended for groups conducting chemoproteomic or broad-panel selectivity profiling to map the target engagement landscape of the pyrrolidinyl pyridazine urea scaffold.

In Vivo Pharmacokinetic Bridging Studies

The Nitta et al. paper highlights the importance of bioavailability optimization in this series, achieving oral activity with a modified analog [1]. This compound can serve as a baseline comparator in pharmacokinetic studies designed to quantify the impact of specific substituents (e.g., fluorination, methoxylation) on oral exposure and clearance, using the 4'-fluoro and 4'-methoxy analogs as direct comparators.

Angiogenesis Target Deconvolution Experiments

The broad patent claim of pyrrolidinyl ureas as angiogenesis inhibitors [2] provides a rationale for including this compound in phenotypic angiogenesis assays (e.g., HUVEC tube formation) as part of a chemical biology approach to deconvolute the molecular targets mediating the antiangiogenic phenotype within this chemotype.

Quote Request

Request a Quote for 1-Phenyl-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.